N-(6-Methoxy-4-methylpyridin-3-yl)acetamide
Overview
Description
“N-(6-Methoxy-4-methylpyridin-3-yl)acetamide” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of 6-methoxy-4-methylpyridin-3-amine with acetic anhydride in toluene at 100°C for 2 hours . The solvent is then removed in vacuo to yield the product .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 180.20 . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Antitumor Applications
N-(6-Methoxy-4-methylpyridin-3-yl)acetamide has shown potential in antitumor applications. Wei Bang-guo (2008) discussed the synthesis of CP724,714, an antitumor compound related to this compound, highlighting its potential in oncology with high purity and yield in the synthetic process (Wei Bang-guo, 2008).
Radiopharmaceutical Development
The compound has been utilized in the development of radiopharmaceuticals. For instance, Gao et al. (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, which are potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating its applicability in advanced medical imaging techniques (Gao, Wang, & Zheng, 2016).
Herbicide Metabolism Studies
The compound has been involved in studies related to herbicide metabolism. Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, providing insights into the metabolic pathways and potential environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Modification for Anticancer Applications
Modifications of this compound have been explored for enhanced anticancer effects. Wang et al. (2015) discussed the modification of this compound by replacing the acetamide group with alkylurea, which led to compounds with potent antiproliferative activities against human cancer cell lines (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Applications in Chemistry and Biology
Its derivatives have been utilized in various applications in chemistry and biology. Smolentsev (2017) demonstrated the use of N-(6-Methylpyridin-2-yl)acetamide ligands in copper(II) complexes, providing valuable insights into their structural properties and potential applications in fields like medicinal chemistry and environmental chemistry (Smolentsev, 2017).
Properties
IUPAC Name |
N-(6-methoxy-4-methylpyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-9(13-3)10-5-8(6)11-7(2)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXHFRHPZSCXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506254 | |
Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76013-32-6 | |
Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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